ethyl 2-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate
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Overview
Description
Indole derivatives are bioactive aromatic compounds that have found applications in various fields. They are present in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Indole derivatives possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using various techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure can be detected by means of X-ray diffraction .Physical and Chemical Properties Analysis
Indole is known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . They are crystalline and colorless in nature with specific odors .Scientific Research Applications
Novel Synthesis Methods
Research demonstrates innovative approaches to synthesizing quinoline derivatives, pyrazoline and pyrazole derivatives, including methods that involve condensation and reactions with various compounds to afford different substituted molecules. These synthesis methods are crucial for developing pharmaceuticals and materials science applications (Fahmy et al., 1984) (S. Y. Hassan, 2013).
Antimicrobial Activities
Several studies have synthesized compounds related to ethyl 2-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate and evaluated their antimicrobial activities. These compounds have shown significant antibacterial activity against common pathogens such as E. coli, P. aeruginosa, S. aureus, and the yeast-like fungus C. albicans (A. Mir & V. Mulwad, 2009).
Liquid Crystal Properties
Research into chiral, sulfur-containing heteroarotinoids, including ethyl (E)-4-[2-(3,4-dihydro-2-n-octyl-1-oxy-2H-1-benzothio-pyran-6-yl)-1-propenyl]benzoate, has uncovered liquid crystal properties. These findings suggest potential applications in display technologies and materials science (G. M. Weerasekare et al., 2003).
Green Chemistry Approaches
Efforts to synthesize pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines through green, solvent-free methods further highlight the environmental considerations in chemical synthesis processes. These approaches aim to reduce solvent use and promote safer, more sustainable chemical practices (H. Al-Matar et al., 2010).
Antioxidant and Anti-inflammatory Properties
Studies have also explored the antioxidative and anti-inflammatory properties of aryl polyketides, showcasing the potential of this compound derivatives for use in functional food ingredients and pharmaceuticals (Minju Joy & K. Chakraborty, 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-[[2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6/c1-2-31-25(30)19-8-4-5-9-20(19)26-24(29)16-33-23-15-32-18(13-22(23)28)14-27-12-11-17-7-3-6-10-21(17)27/h3-10,13,15H,2,11-12,14,16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROTXMBYYXJCOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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